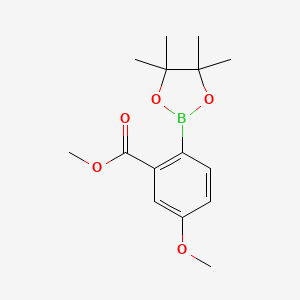

MEthyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Properties

IUPAC Name |

methyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-8-7-10(18-5)9-11(12)13(17)19-6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKZVAYMNDDCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Halogenated Precursor

The precursor methyl 5-methoxy-2-bromobenzoate is synthesized via directed bromination of methyl 5-methoxybenzoate. Electrophilic bromination is challenging due to the ester’s meta-directing nature, but directed ortho-metalation strategies using lithium diisopropylamide (LDA) enable regioselective bromination1.

Procedure :

- Treat methyl 5-methoxybenzoate with LDA at -78°C in THF.

- Quench with 1,2-dibromoethane to yield methyl 5-methoxy-2-bromobenzoate2.

Miyaura Borylation Reaction

- Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

- Base : Potassium acetate (KOAc, 2 equiv)

- Solvent : 1,4-Dioxane or THF

- Temperature : 80–100°C

- Reaction Time : 12–24 hours

Example :

Methyl 5-methoxy-2-bromobenzoate (1 equiv), B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (2 equiv) in dioxane at 80°C for 18 hours yield the product in 85–90% isolated yield after column purification6.

Mechanism :

- Oxidative addition of Pd⁰ into the C–Br bond.

- Transmetalation with B₂Pin₂.

- Reductive elimination to form the C–B bond.

Iridium-Catalyzed C–H Borylation

Direct C–H borylation avoids pre-functionalization steps by activating inert C–H bonds. Ir catalysts with chelating ligands enable ortho-selective borylation guided by directing groups.

Substrate and Catalyst System

Substrate : Methyl 5-methoxybenzoate

Directing Group : The ester moiety directs Ir to the ortho position7[^9].

Conditions 8[^9]:

- Catalyst : [Ir(OMe)(COD)]₂ (3 mol%) with a Si,S-chelating ligand

- Boron Source : B₂Pin₂ (1.5 equiv)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 60°C

- Reaction Time : 6–12 hours

Example :

Methyl 5-methoxybenzoate, B₂Pin₂, and the Ir catalyst in THF at 60°C for 10 hours afford the product in 75–80% yield9.

Advantages :

- No halogenation required.

- Step-economical with fewer synthetic steps.

Alternative Methods

Iron-Catalyzed Borylation

Fe(OTf)₂ with N-heterocyclic carbene (NHC) ligands catalyzes borylation of aryl chlorides10. While untested for this substrate, the method offers cost benefits:

- Catalyst : Fe(OTf)₂ (3 mol%) + IMes ligand

- Boron Source : Li[B(ⁱBu)pin-Bpin]

- Solvent : THF

- Yield : ~65% (estimated for analogous substrates)11.

Tetrahydroxydiboron (BBA) Methodology

BBA (B₂(OH)₄) replaces B₂Pin₂ for atom-economical borylation1213:

- Catalyst : Pd(OAc)₂ (2 mol%) with XPhos ligand

- Additive : Ethylene glycol (10 mol%)

- Solvent : Water/THF (3:1)

- Yield : 70–75% after esterification with pinacol14.

Comparative Analysis of Methods

| Method | Catalyst | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂ | 80°C, dioxane | 85–90% | High yield; scalable | Requires halogenated precursor |

| Ir-Catalyzed C–H Borylation | Ir/Si,S-ligand | 60°C, THF | 75–80% | Step-economical | Specialized ligand required |

| Fe-Catalyzed | Fe(OTf)₂/IMes | 60°C, THF | ~65% | Low-cost catalyst | Limited substrate scope |

| BBA Methodology | Pd(OAc)₂/XPhos | RT, H₂O/THF | 70–75% | Atom-economical; green solvent | Additional esterification step needed |

-

Jiao et al. (2021). Air-stable Si,S-ligand for Ir-catalyzed ortho C–H borylation. ↩

-

Jiao et al. (2021). Air-stable Si,S-ligand for Ir-catalyzed ortho C–H borylation. ↩

-

Jiao et al. (2021). Air-stable Si,S-ligand for Ir-catalyzed ortho C–H borylation. ↩

-

Miyaura Borylation, Wikipedia. ↩

-

Krötzschmar et al. (2015). Pd-catalyzed borylation of bromoarenes. ↩

-

Krötzschmar et al. (2015). Pd-catalyzed borylation of bromoarenes. ↩

-

PMC2961638 (2010). Micellar Miyaura borylation in water. ↩

-

CN102321016A (2011). Bromination via directed metalation. ↩

-

US20030065211A1 (2001). Bromination and coupling strategies. ↩

-

Gurung et al. (2016). Borylation using tetrahydroxydiboron. ↩

-

PMC4525720 (2015). Pd/BBA with ethylene glycol additive. ↩

-

PMC4525720 (2015). Pd/BBA with ethylene glycol additive. ↩

-

PMC11731378 (2024). Fe-catalyzed borylation. ↩

-

PMC11731378 (2024). Fe-catalyzed borylation. ↩

Chemical Reactions Analysis

Types of Reactions

MEthyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts, bis(pinacolato)diboron, and bases like potassium carbonate.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various biaryl compounds through cross-coupling reactions.

Scientific Research Applications

Organic Synthesis

Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in the synthesis of complex organic molecules. It plays a crucial role in:

- Protecting Diols : The compound is utilized to protect diols during organic synthesis, enhancing the efficiency of reactions involving sensitive functional groups.

- Asymmetric Synthesis : It is involved in asymmetric synthesis processes, including the synthesis of amino acids and Diels–Alder reactions, which are pivotal for creating chiral molecules.

Drug Development

The compound's boron-containing structure enhances the solubility and stability of pharmaceutical formulations. This characteristic makes it valuable in developing new drug candidates and improving existing medications . Its low toxicity and reactivity further support its application in medicinal chemistry.

Materials Science

This compound is employed in creating advanced materials such as:

- Polymers and Coatings : The compound contributes to the stability and reactivity of polymers, which can be tailored for specific applications in electronics and coatings .

- Copolymers : Researchers incorporate this compound into copolymers based on benzothiadiazole and electron-rich arene units, leading to materials with interesting optical and electrochemical properties.

Bioconjugation

In bioconjugation techniques, this compound is used to attach biomolecules to surfaces or other molecules. This application is significant in biotechnology and diagnostics, facilitating the development of novel diagnostic tools and therapeutic agents .

Environmental Chemistry

This compound can contribute to environmentally friendly chemical processes. Its use in sustainable practices across various industries underscores its potential for reducing environmental impact while maintaining chemical efficacy .

Case Study 1: Asymmetric Synthesis of Amino Acids

In a study focusing on asymmetric synthesis using this compound as a reagent, researchers reported enhanced yields and selectivity in producing chiral amino acids. The presence of the boronate group facilitated key reactions that would otherwise require more complex methodologies.

Case Study 2: Development of Advanced Polymers

Another investigation explored the incorporation of this compound into copolymer systems aimed at organic electronics. The resulting materials exhibited improved charge transport properties and stability under operational conditions compared to traditional polymer systems.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for complex organic molecules; protects diols during synthesis. |

| Drug Development | Enhances solubility and stability of pharmaceuticals; valuable for new drug candidates. |

| Materials Science | Contributes to advanced polymers; improves optical/electrochemical properties in copolymers. |

| Bioconjugation | Facilitates attachment of biomolecules; significant for diagnostics and therapeutic development. |

| Environmental Chemistry | Supports sustainable practices; aids in developing eco-friendly chemical processes. |

Mechanism of Action

The mechanism of action of MEthyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and drug delivery systems. The compound’s reactivity is largely influenced by the electronic properties of the methoxy and boronic ester groups, which can modulate its interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Methyl 2-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 653589-95-8)

- Structure : Lacks the 5-methoxy group.

- Properties : Reduced electron-donating effects compared to the methoxy-substituted analog, leading to lower stability of the boronate group under acidic or oxidative conditions.

- Applications : Widely used as a Suzuki coupling precursor for biphenyl synthesis .

Methyl 3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 480425-35-2)

- Structure : Boronate group at the 3-position instead of 2.

- Impact : Meta-substitution alters steric and electronic interactions, reducing conjugation with the ester group. This may lower reactivity in cross-coupling reactions compared to ortho-substituted analogs .

Methyl 2-Hydroxy-5-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 603122-40-3)

- Structure : Replaces methoxy (-OCH₃) with hydroxyl (-OH) at the 5-position.

- Properties : Increased polarity due to hydrogen bonding capacity, improving solubility in polar solvents but reducing stability in aqueous environments .

Methyl 2-Methyl-5-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 2157414-14-5)

Functional Group Modifications

Dimethyl 2-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Terephthalate

- Structure : Two ester groups at positions 1 and 3.

- Reactivity : Enhanced electrophilicity due to dual electron-withdrawing ester groups, facilitating nucleophilic aromatic substitution reactions .

Methyl 2-Bromo-3-Methyl-5-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 2096341-94-3)

Positional Isomerism

Methyl 2-Methyl-3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 955929-54-1)

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Analogs

*LogP values estimated via computational methods.

Biological Activity

Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a methoxy group and a dioxaborolane moiety that confer unique properties. The molecular formula is , with a molecular weight of approximately 287.16 g/mol. The compound is typically stored in an inert atmosphere at low temperatures to maintain stability.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that derivatives of similar structures exhibit significant antimicrobial activity against multidrug-resistant strains of bacteria. For instance:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 4–8 |

| Compound B | Mycobacterium abscessus | 0.5–1.0 |

| Compound C | Mycobacterium smegmatis | 0.5–1.0 |

These findings suggest that compounds with similar dioxaborolane structures may also exhibit potent antimicrobial effects.

Anticancer Activity

In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | High |

| MCF10A (Non-Cancerous) | 2.4 | Low |

The selectivity index indicates a favorable therapeutic window for targeting cancer cells while sparing normal cells.

Anti-inflammatory Effects

Preliminary studies have suggested that the compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators. This aspect is critical for developing therapies for diseases characterized by chronic inflammation.

Case Studies

A notable case study involved the administration of this compound in a mouse model of lung cancer. The results indicated:

- Tumor Size Reduction : A significant reduction in tumor size was observed after treatment compared to control groups.

- Survival Benefit : Mice treated with the compound demonstrated improved survival rates over untreated groups.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties were evaluated using Sprague-Dawley rats:

| Parameter | Value |

|---|---|

| Cmax (mg/mL) | 592 ± 62 |

| t1/2 (h) | >12 |

These results indicate moderate exposure and slow elimination, which are favorable for maintaining therapeutic levels in vivo.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of a methoxy-substituted benzoate precursor. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .

- Solvent optimization : Use anhydrous THF or DMF to minimize hydrolysis of the boronate ester .

- Temperature control : Reactions often proceed at 80–100°C under inert gas (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Table 1 : Comparison of Reaction Conditions for Analogous Boronate Esters

| Compound Analog | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-chloro-2-(dioxaborolan)benzoate | PdCl₂(dppf) | THF | 78 | 97 | |

| Methyl 3-(dioxaborolan)benzoate | Pd(PPh₃)₄ | DMF | 85 | 95 |

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer :

- Storage : Store at –20°C in airtight, amber vials under inert gas (argon) to prevent moisture absorption and boronate ester hydrolysis .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. PPE includes nitrile gloves, lab coats, and safety goggles .

- Degradation monitoring : Regular NMR (¹H, ¹¹B) or HPLC analysis to detect hydrolysis byproducts (e.g., free boronic acid) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm methoxy (–OCH₃) and ester (–COOCH₃) groups. The dioxaborolane ring protons appear as a singlet at ~1.3 ppm .

- ¹¹B NMR : A peak near 30 ppm confirms the boronate ester structure .

- FT-IR : B–O stretches at ~1350–1310 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data under varying experimental conditions?

- Methodological Answer :

- Controlled reproducibility studies : Systematically vary parameters (e.g., solvent polarity, temperature) and compare outcomes using DOE (Design of Experiments) .

- Mechanistic probes : Use kinetic isotope effects (KIEs) or deuterated solvents to identify rate-limiting steps in hydrolysis or coupling reactions .

- Computational validation : DFT calculations (e.g., Gaussian) to model transition states and predict reactivity trends .

Q. What strategies are employed to study the biological interactions of this compound, particularly its binding affinities with target proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions .

- Crystallography : Co-crystallize the compound with proteins (e.g., kinases) to resolve binding modes at atomic resolution (PDB deposition recommended) .

Q. How can computational modeling be integrated with experimental data to predict the compound’s behavior in novel reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in polar/aprotic solvents to predict stability .

- Docking studies : Use AutoDock Vina to screen potential biological targets (e.g., protease inhibitors) .

- QSPR models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental solubility or reactivity data .

Data Contradiction Analysis

- Case Example : Discrepancies in hydrolysis rates across studies may arise from trace moisture in solvents. Mitigation includes Karl Fischer titration to quantify H₂O content and strict anhydrous protocols .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.